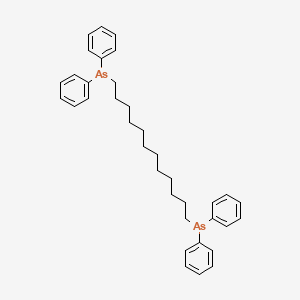![molecular formula C15H25N3O3 B14423393 N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea CAS No. 85707-99-9](/img/structure/B14423393.png)
N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, and two hydroxyethyl groups attached to a urea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-(diethylamino)aniline with ethylene carbonate in the presence of a base, such as potassium carbonate, to yield the desired urea derivative . The reaction is carried out in an aqueous medium, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is minimized to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
Wirkmechanismus
The mechanism of action of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-[4-(Diethylamino)phenyl]-N’-ethylthiourea
Uniqueness
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its versatility in various applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
85707-99-9 |
|---|---|
Molekularformel |
C15H25N3O3 |
Molekulargewicht |
295.38 g/mol |
IUPAC-Name |
3-[4-(diethylamino)phenyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C15H25N3O3/c1-3-17(4-2)14-7-5-13(6-8-14)16-15(21)18(9-11-19)10-12-20/h5-8,19-20H,3-4,9-12H2,1-2H3,(H,16,21) |
InChI-Schlüssel |
GYGDBTOPNDGPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


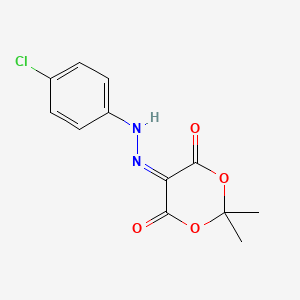
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
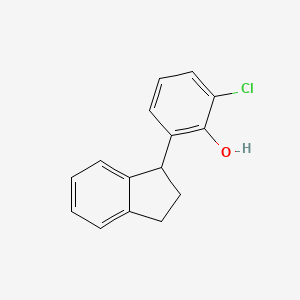

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)

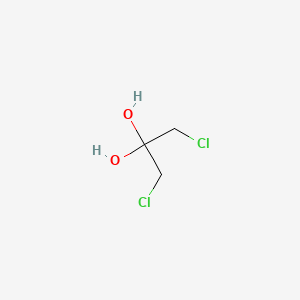
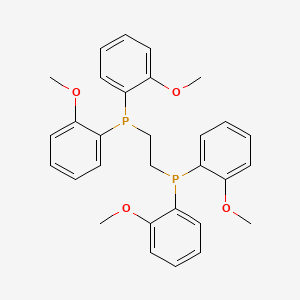
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
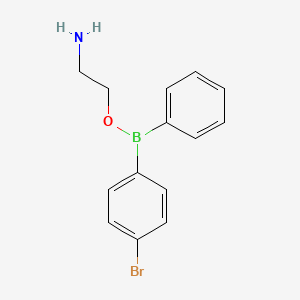
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
